Reduced Hepatotoxic Liability Compared to Pulegone: In‑Vivo Necrosis Scoring and Glutathione Depletion
In a direct head-to-head study, male Swiss‑Webster mice received equimolar intraperitoneal doses of R-(+)-pulegone and isopulegone [1]. Histologic scoring of centrilobular necrosis (scale 0–4) and measurement of hepatic glutathione (GSH) depletion demonstrated that isopulegone caused substantially milder liver injury. The severity of necrosis for pulegone reached grade 3–4 at 400 mg/kg, while isopulegone at the same dose produced necrosis grades of 1–2, with significantly smaller plasma GPT elevations [1]. This evidence establishes that the trans-isopulegone scaffold has a significantly lower hepatotoxic potential than the isopropylidene‑containing analog pulegone, a critical differentiator for safety‑conscious procurement.
| Evidence Dimension | Hepatotoxic severity (necrotic grade, GSH depletion, plasma GPT) |
|---|---|
| Target Compound Data | Necrosis grade 1–2 at 400 mg/kg ip; limited GSH depletion |
| Comparator Or Baseline | R-(+)-Pulegone: necrosis grade 3–4 at 400 mg/kg ip; profound GSH depletion (∼80%) |
| Quantified Difference | Comparable dose produced reduction of 2 necrosis grades in isopulegone group |
| Conditions | Male Swiss‑Webster mice, single ip injection, 24-hr observation; histopathology scored 0–4 |
Why This Matters
This head‑to‑head in‑vivo toxicity data proves that trans‑isopulegone cannot be replaced by pulegone in applications where hepatic safety margin is a selection criterion.
- [1] Gordon WP, Forte AJ, McMurtry RJ, Gal J, Nelson SD. Hepatotoxicity and pulmonary toxicity of pennyroyal oil and its constituent terpenes in the mouse. Toxicol Appl Pharmacol. 1982;65(3):413-424. View Source
